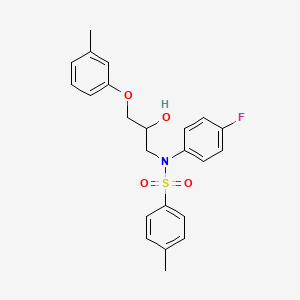![molecular formula C25H21N3O5S B2488963 N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-75-6](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinazolinone and benzamide derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. These processes often utilize palladium-catalyzed Buchwald–Hartwig coupling reactions or similar methodologies to introduce various substituents to the quinazolinone core, enhancing the compound's properties for targeted applications (Nowak et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the compound's geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, facilitating an understanding of the compound's reactivity and interaction with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including ring-opening, cyclization, and Mannich reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its physical and chemical properties for specific applications (Qing-mei Wu et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's behavior in various environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on related compounds have explored their potential as inhibitors of enzymes or receptors, highlighting the importance of specific functional groups in mediating these interactions and the compound's overall biological activity (Sirisoma et al., 2010).
科学的研究の応用
Synthesis and Chemical Reactions
Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, novel synthetic pathways have been explored for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the potential for developing new chemical entities with diverse biological activities (J. Chern et al., 1988). Similarly, the synthesis of quinazoline derivatives as potential diuretic and antihypertensive agents indicates the therapeutic application possibilities of such compounds (Mujeeb Ur Rahman et al., 2014).
Pharmacological Characterization
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, showcasing the potential of quinazoline derivatives in antiviral research (P. Selvam et al., 2007). This study underscores the importance of developing new compounds for the management of viral infections.
Safety And Hazards
将来の方向性
特性
CAS番号 |
688055-75-6 |
|---|---|
製品名 |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
分子式 |
C25H21N3O5S |
分子量 |
475.52 |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChIキー |
WBNBQTWJSGZHSU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
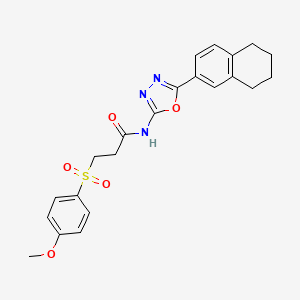
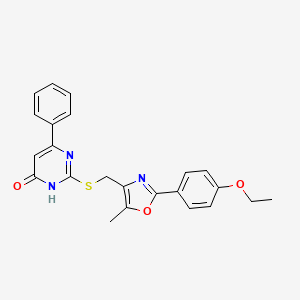
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)
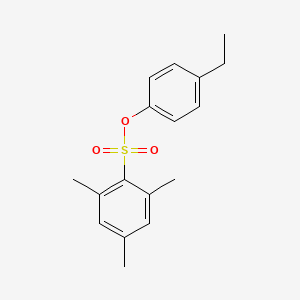
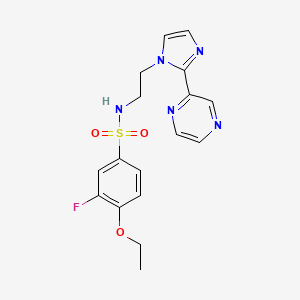
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)
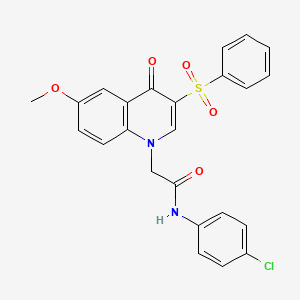
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
